
Cytidine, 2'-deoxy-5-formyl-
Vue d'ensemble
Description
La 2'-Désoxy-5-formylcytidine est un analogue de nucléoside qui est structurellement similaire à la cytidine, un composant de l'ADN. Elle se caractérise par la présence d'un groupe formyle en position 5 du cycle cytidine et l'absence d'un groupe hydroxyle en position 2' du sucre ribose.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2'-Désoxy-5-formylcytidine implique généralement la formylation de la 2'-désoxycytidine. Une méthode courante consiste à utiliser des agents formylants tels que l'acide formique ou l'anhydride formique dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane, avec un catalyseur pour faciliter le processus de formylation .
Méthodes de production industrielle
La production industrielle de la 2'-Désoxy-5-formylcytidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, du choix du solvant et du temps de réaction. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour garantir une pureté élevée adaptée aux applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
La 2'-Désoxy-5-formylcytidine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique.
Réduction : Le groupe formyle peut être réduit en groupe hydroxyméthyle.
Substitution : Le groupe formyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques
Réactifs et conditions communs
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles peuvent être utilisés, en fonction du produit de substitution souhaité
Principaux produits
Oxydation : 2'-Désoxy-5-carboxycytidine.
Réduction : 2'-Désoxy-5-hydroxyméthylcytidine.
Substitution : Les produits varient en fonction du nucléophile utilisé
Applications de recherche scientifique
La 2'-Désoxy-5-formylcytidine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leur réactivité.
Biologie : Investigué pour son rôle dans les mécanismes de dommage et de réparation de l'ADN, en particulier dans le contexte des dommages photochimiques.
Médecine : Exploré pour son potentiel comme agent chimiothérapeutique en raison de sa capacité à s'intégrer dans l'ADN et à perturber les processus cellulaires.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques .
Mécanisme d'action
La 2'-Désoxy-5-formylcytidine exerce ses effets principalement par son incorporation dans l'ADN. Une fois intégrée, elle peut agir comme un photosensibilisateur, générant des espèces réactives de l'oxygène lors de l'exposition à la lumière. Cela conduit à des dommages à l'ADN, qui peuvent être étudiés pour comprendre les mécanismes de réparation. La capacité du composé à former des états triplets et à transférer de l'énergie à l'oxygène moléculaire est un aspect clé de son mécanisme .
Applications De Recherche Scientifique
2’-Deoxy-5-formylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in DNA damage and repair mechanisms, particularly in the context of photodamage.
Medicine: Explored for its potential as a chemotherapeutic agent due to its ability to integrate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
2’-Deoxy-5-formylcytidine exerts its effects primarily through its incorporation into DNA. Once integrated, it can act as a photosensitizer, generating reactive oxygen species upon exposure to light. This leads to DNA damage, which can be studied to understand repair mechanisms. The compound’s ability to form triplet states and transfer energy to molecular oxygen is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Composés similaires
2'-Désoxycytidine : Manque le groupe formyle et est un composant standard de l'ADN.
5-Formylcytidine : Contient un groupe formyle mais conserve le groupe hydroxyle en position 2'.
2'-Désoxy-5-méthylcytidine : Contient un groupe méthyle au lieu d'un groupe formyle en position 5
Unicité
La 2'-Désoxy-5-formylcytidine est unique en raison de sa combinaison du groupe formyle et de l'absence du groupe hydroxyle en position 2'. Cette configuration structurelle lui permet d'agir comme un photosensibilisateur efficace et comme un composé modèle pour étudier les dommages et la réparation de l'ADN .
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




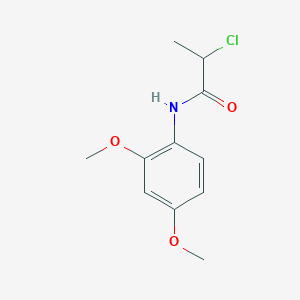
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
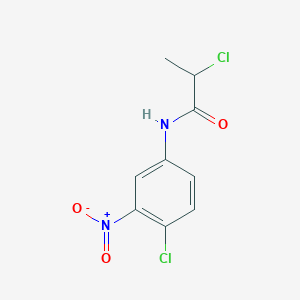
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
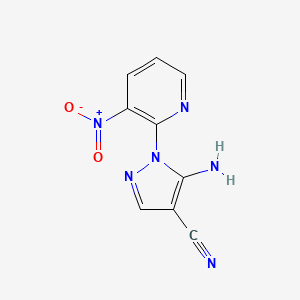
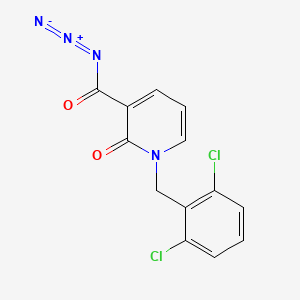
amine](/img/structure/B3039079.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
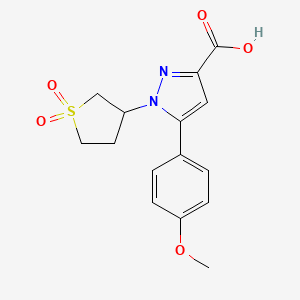
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
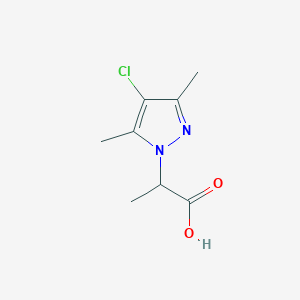
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
